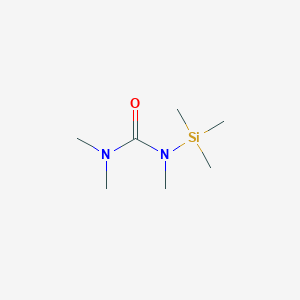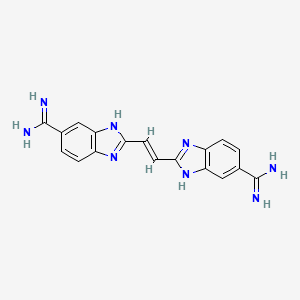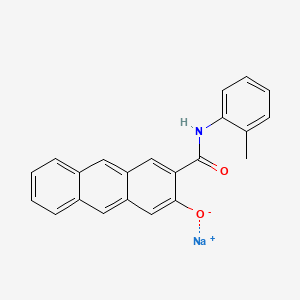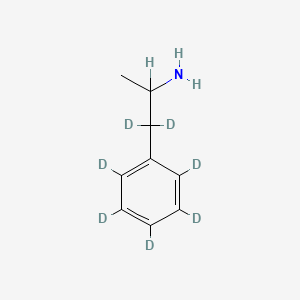
Amphetamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine-d7 is a deuterated form of amphetamine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of amphetamine without altering its chemical properties significantly. Amphetamine itself is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder, narcolepsy, and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Amphetamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetone-d7, benzoic acid-d7
Reduction: Phenylpropanolamine-d7
Substitution: Various substituted amphetamines depending on the reagent used
Scientific Research Applications
Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.
Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.
Drug Development: Used as a reference standard in the development and testing of new drugs.
Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.
Mechanism of Action
Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.
Comparison with Similar Compounds
Amphetamine-d7 is similar to other deuterated amphetamines and non-deuterated amphetamines in terms of its chemical structure and pharmacological effects. the presence of deuterium atoms makes it unique for research purposes. Similar compounds include:
Methamphetamine-d9: Another deuterated amphetamine used in research.
Dextroamphetamine: A non-deuterated enantiomer of amphetamine with similar stimulant effects.
Lisdexamfetamine: A prodrug of dextroamphetamine used in the treatment of attention deficit hyperactivity disorder.
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for detailed studies of amphetamine’s pharmacokinetics and metabolism. Its synthesis involves specific deuteration techniques, and it undergoes various chemical reactions similar to non-deuterated amphetamine. The compound’s mechanism of action involves increasing neurotransmitter levels in the brain, making it useful in neurochemical research and drug development. Compared to similar compounds, this compound offers unique advantages for research applications.
Properties
CAS No. |
73758-25-5 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
142.25 g/mol |
IUPAC Name |
1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2 |
InChI Key |
KWTSXDURSIMDCE-XDLMLWIYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


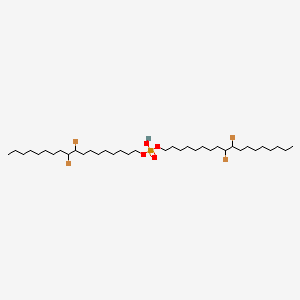
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
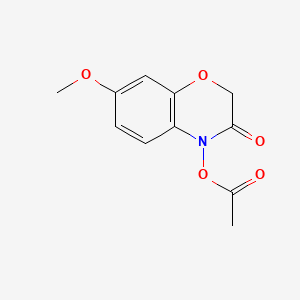
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
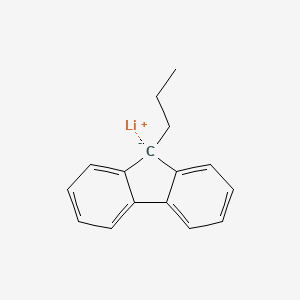
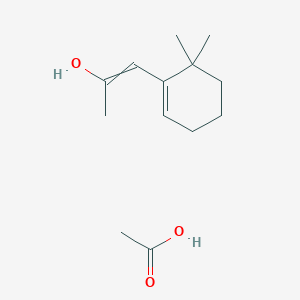
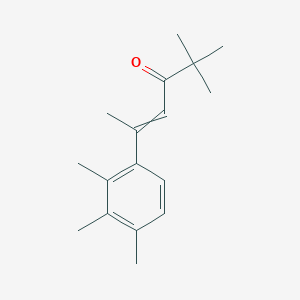
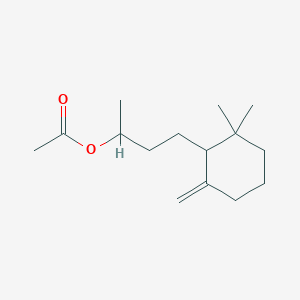
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)

